molecular formula C20H15N5O B3887145 3-(2-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

3-(2-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No. B3887145
M. Wt: 341.4 g/mol
InChI Key: DBRZYNKKQQLXEX-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of 3-(2-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, studies have suggested that this compound may act as a chelator for metal ions, leading to the formation of stable complexes. The formation of these complexes may result in the inhibition of metal-dependent enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of inflammatory mediators, such as cytokines and prostaglandins. It has also been shown to have antioxidant properties, which may protect cells from oxidative damage. Additionally, this compound has been investigated for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-(2-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has several advantages for lab experiments, including its high stability and solubility in various solvents. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited availability.

Future Directions

There are several future directions for the research of 3-(2-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and properties for various research applications.
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound for various research applications.

Scientific Research Applications

3-(2-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in scientific research. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. It has also been investigated for its anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

3-naphthalen-2-yl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O/c26-20(25-22-13-14-7-9-21-10-8-14)19-12-18(23-24-19)17-6-5-15-3-1-2-4-16(15)11-17/h1-13H,(H,23,24)(H,25,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRZYNKKQQLXEX-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-(2-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
3-(2-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
3-(2-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
3-(2-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
Reactant of Route 6
3-(2-naphthyl)-N'-(4-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

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